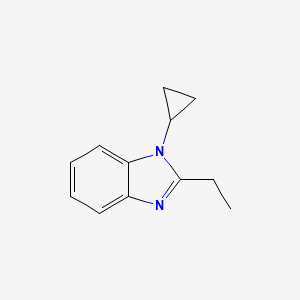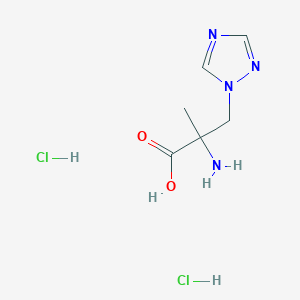![molecular formula C31H43NO9 B1380161 [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate CAS No. 63238-66-4](/img/structure/B1380161.png)
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is a diterpene alkaloid with the chemical formula C₃₁H₄₃NO₉. It is isolated from several species of the Aconitum plant, which is known for its potent pharmacological and toxicological properties . This compound is a monoester alkaloid and is one of the primary active components in Aconitum species .
Mechanism of Action
Target of Action
Benzoylhypaconine, a monoester diterpene alkaloid found in Aconitum, primarily targets the mitochondria . It affects mitochondrial growth and is considered one of the main pharmacological and toxic components of Aconitum .
Mode of Action
Benzoylhypaconine interacts with its targets by causing hyperpolarization and activation of voltage-dependent sodium and calcium channels . This interaction can lead to changes such as fatal cardiac poisoning and neurotoxicity .
Biochemical Pathways
It’s known that the compound plays a role in theJAK/STAT signaling pathway , which is involved in processes like cell division, survival, and inflammation.
Pharmacokinetics
It’s known that the compound is detected using high-performance liquid chromatography-tandem mass spectrometry techniques .
Result of Action
The molecular and cellular effects of Benzoylhypaconine’s action include potential anti-inflammatory activity and inhibition of COX-2 activity . It also has potential toxicity, which can result in fatal cardiac poisoning and neurotoxicity .
Action Environment
The action, efficacy, and stability of Benzoylhypaconine can be influenced by various environmental factors. It’s important to note that the compound’s therapeutic indices are narrow, indicating that its effects can vary significantly based on concentration .
Biochemical Analysis
Biochemical Properties
Benzoylhypaconine plays a significant role in biochemical reactions, particularly in the inhibition of cyclooxygenase-2 (COX-2) activity. This compound interacts with various enzymes and proteins, including COX-2, where it exhibits an inhibitory effect with an IC50 value of 20.5 µM . Additionally, benzoylhypaconine reduces histamine-induced vascular permeability, indicating its interaction with histamine receptors and related signaling pathways . These interactions highlight its potential in modulating inflammatory responses.
Cellular Effects
Benzoylhypaconine affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, benzoylhypaconine reduces the production of pro-inflammatory prostaglandins, thereby modulating inflammatory signaling pathways . Furthermore, it impacts gene expression related to inflammatory responses and cellular metabolism, contributing to its overall anti-inflammatory effects.
Molecular Mechanism
At the molecular level, benzoylhypaconine exerts its effects primarily through the inhibition of COX-2. This interaction involves binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Additionally, benzoylhypaconine may interact with other biomolecules involved in inflammatory pathways, further enhancing its anti-inflammatory properties. Changes in gene expression related to inflammation and cellular stress responses are also observed, indicating a broader impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzoylhypaconine have been observed to change over timeIn vitro studies have shown that benzoylhypaconine maintains its inhibitory effects on COX-2 over extended periods, suggesting sustained anti-inflammatory activity . In vivo studies are necessary to fully understand its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of benzoylhypaconine vary with different dosages in animal models. At therapeutic doses, it effectively reduces inflammation without significant adverse effects . At higher doses, benzoylhypaconine may exhibit toxic effects, including potential impacts on cardiovascular and nervous systems. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage management in potential therapeutic applications.
Metabolic Pathways
Benzoylhypaconine is involved in several metabolic pathways, primarily those related to its anti-inflammatory activity. It interacts with enzymes such as COX-2 and histamine receptors, influencing metabolic flux and metabolite levels associated with inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoylhypaconine involves the extraction of Aconitum alkaloids from the plant material, followed by purification processes. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of benzoylhypaconine typically involves large-scale extraction from Aconitum plants, followed by chromatographic techniques to isolate and purify the compound. The process may include steps such as solvent extraction, crystallization, and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the benzoylhypaconine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoylhypaconine oxide, while reduction can yield reduced derivatives with altered pharmacological properties .
Scientific Research Applications
[(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
- Benzoylaconine
- Benzoylmesaconine
Comparison: [(2R,3R,4R,5R,6S,7S,8R,13S,17R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate is unique among these compounds due to its specific esterification pattern and its distinct pharmacological profile. While all these compounds share a common diterpene alkaloid structure, benzoylhypaconine’s unique ester group contributes to its specific biological activities and toxicological properties .
Properties
CAS No. |
63238-66-4 |
|---|---|
Molecular Formula |
C31H43NO9 |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
[(2R,3R,5R,6S,7S,8R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C31H43NO9/c1-32-14-28(15-37-2)12-11-18(38-3)30-17-13-29(35)25(41-27(34)16-9-7-6-8-10-16)19(17)31(36,24(33)26(29)40-5)20(23(30)32)21(39-4)22(28)30/h6-10,17-26,33,35-36H,11-15H2,1-5H3/t17-,18+,19-,20?,21+,22-,23?,24+,25?,26+,28+,29-,30?,31-/m1/s1 |
InChI Key |
MDFCJNFOINXVSU-ANXTVRNHSA-N |
SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |
Isomeric SMILES |
CN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@@]5([C@@H]6[C@H]4C[C@@](C6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)COC |
Canonical SMILES |
CN1CC2(CCC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)COC |
Synonyms |
benzoylhypaconine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)






![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)


![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)
![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)

![Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate](/img/structure/B1380101.png)
